molecular formula C12H11BrClN3OS B4778242 N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4778242
M. Wt: 360.66 g/mol
InChI Key: SNGNQIJJNOUEMO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide, also known as BRD-7929, is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide exerts its inhibitory effects on HATs and LSD1 by binding to their active sites, thereby preventing their catalytic activity. This leads to alterations in the epigenetic landscape, resulting in changes in gene expression and cellular function.
Biochemical and Physiological Effects
N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of cell differentiation, and neuroprotection. It has also been found to have anti-inflammatory effects and to improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide is its specificity towards HATs and LSD1, which makes it a valuable tool for studying epigenetic regulation. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other drugs. Another area of research is the development of more potent and selective inhibitors of HATs and LSD1. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide and to explore its potential applications in neurodegenerative diseases.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have inhibitory effects on several enzymes, including histone acetyltransferases (HATs) and lysine-specific demethylase 1 (LSD1). These enzymes play a crucial role in epigenetic regulation, and their dysregulation has been linked to various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

N-(4-bromo-2-chlorophenyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrClN3OS/c1-17-5-4-15-12(17)19-7-11(18)16-10-3-2-8(13)6-9(10)14/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGNQIJJNOUEMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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